molecular formula C10H10BrN3O B1378789 3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 1429309-28-3

3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B1378789
CAS No.: 1429309-28-3
M. Wt: 268.11 g/mol
InChI Key: XVVNTCUHKBPGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique fusion of pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity .

Preparation Methods

The synthesis of 3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both reagent and catalyst . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting the cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in its specific applications and properties.

Properties

IUPAC Name

10-bromo-2-methoxy-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-15-10-6-3-2-4-8(6)13-9-7(11)5-12-14(9)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVNTCUHKBPGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC2=NC3=C(C=NN31)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147217
Record name 5H-Cyclopenta[d]pyrazolo[1,5-a]pyrimidine, 3-bromo-6,7-dihydro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429309-28-3
Record name 5H-Cyclopenta[d]pyrazolo[1,5-a]pyrimidine, 3-bromo-6,7-dihydro-8-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429309-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Cyclopenta[d]pyrazolo[1,5-a]pyrimidine, 3-bromo-6,7-dihydro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.